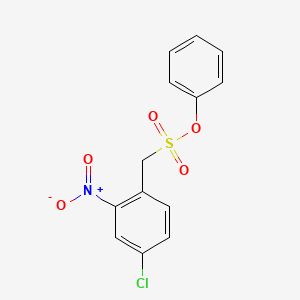
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate is an organic compound with the molecular formula C13H10ClNO5S It is a derivative of methanesulfonate, where the phenyl group is substituted with a 4-chloro-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate typically involves the reaction of methanesulfonyl chloride with 4-chloro-2-nitrophenol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the methanesulfonate group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Pyridine, dichloromethane, room temperature
Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature to 50°C
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Nucleophilic Substitution: Phenyl (4-chloro-2-aminophenyl)methanesulfonate
Reduction: Phenyl (4-chloro-2-aminophenyl)methanesulfonate
Oxidation: Phenyl (4-chloro-2-nitrophenyl)quinone
Scientific Research Applications
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate has several applications in scientific research:
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Phenyl (4-chloro-2-nitrophenyl)methanesulfonate involves its interaction with nucleophiles, leading to the substitution of the methanesulfonate group. The compound can also undergo reduction and oxidation reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Phenyl (4-chloro-2-nitrophenyl)methanesulfonate can be compared with other similar compounds such as:
Phenyl (4-nitrophenyl)methanesulfonate: Lacks the chloro substituent, leading to different reactivity and properties.
Phenyl (4-chloro-2-nitrophenyl)acetate: Contains an acetate group instead of a methanesulfonate group, affecting its chemical behavior.
Phenyl (4-chloro-2-nitrophenyl)benzenesulfonate: Contains a benzenesulfonate group, which may have different reactivity and applications.
Properties
CAS No. |
89841-09-8 |
|---|---|
Molecular Formula |
C13H10ClNO5S |
Molecular Weight |
327.74 g/mol |
IUPAC Name |
phenyl (4-chloro-2-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C13H10ClNO5S/c14-11-7-6-10(13(8-11)15(16)17)9-21(18,19)20-12-4-2-1-3-5-12/h1-8H,9H2 |
InChI Key |
FIVMCWMMADMBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)CC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















